Methiocarb

Catalog No.
S535117
CAS No.
2032-65-7
M.F
C11H15NO2S
M. Wt
225.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methiocarb

CAS Number

2032-65-7

Product Name

Methiocarb

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)

InChI Key

YFBPRJGDJKVWAH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC

Solubility

200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane
In water, 27 mg/l @ 20 °C
Soluble in organic solvents.
Solubility in water, mg/l: 27

Synonyms

Mercaptodimethur; Mesurol; Methiocarb

Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC

Description

The exact mass of the compound Methiocarb is 225.0823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.29e-05 m200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexanein water, 27 mg/l @ 20 °csoluble in organic solvents.solubility in water, mg/l: 27. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates. It belongs to the ontological category of aryl sulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Insecticide Mode of Action Studies

    Scientists can use methiocarb to study how insecticides work at the cellular and molecular level. Methiocarb inhibits an enzyme in insects called cholinesterase. This enzyme is essential for normal nervous system function. By studying how methiocarb affects cholinesterase, researchers can learn more about how to develop new and more specific insecticides. [Source: Biochemical Mechanisms of Pesticide Action by G.W. Ivie et al.()]

  • Environmental Fate Studies

    Researchers can use methiocarb to track how insecticides move through the environment. They can measure how quickly methiocarb breaks down in soil and water, and how it is absorbed by plants. This information is important for understanding the potential risks of methiocarb to non-target organisms and the environment. [Source: Environmental Fate of Pesticides by D. H. Hutson and T. R. Roberts, Wiley Online Library ()]

Methiocarb is a carbamate pesticide, recognized for its role as an insecticide, acaricide, and molluscicide. It has been utilized in agricultural practices since the 1960s, primarily for its neurotoxic effects on pests and its ability to repel birds. The chemical structure of methiocarb is characterized by its formula C11H15NO2SC_{11}H_{15}NO_2S, which features a carbamate functional group that inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine at synapses and resulting in neurotoxicity in target organisms .

Methiocarb is also known by other names such as mesurol and mercaptodimethur. Due to its toxicity, particularly towards non-target species like birds, the European Union withdrew its approval for use as a plant protection product effective 2020 .

  • Methiocarb acts by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system [].
  • Acetylcholine accumulation disrupts nerve impulses, leading to insect death [].
  • Methiocarb is considered moderately toxic to humans and wildlife [].
  • Exposure can cause cholinergic poisoning symptoms like nausea, dizziness, and respiratory problems [].
  • Due to safety concerns, some countries have restricted or banned its use [].
, primarily involving the cleavage of the carbamate group by cholinesterase enzymes. This reaction yields methylcarbamic acid, which binds to cholinesterase and inhibits its activity. The hydrolysis of this bond is slower than that of acetylcholine, leading to prolonged effects on neurotransmission .

Additionally, methiocarb can be metabolized in the liver through sulfoxidation and hydroxylation processes, resulting in various metabolites including methiocarb sulfoxide and methiocarb phenol .

The primary biological activity of methiocarb is its function as an acetylcholinesterase inhibitor. This inhibition results in elevated levels of acetylcholine, causing overstimulation of the nervous system in insects and other target organisms. Methiocarb also exhibits endocrine-disrupting properties, acting as an estrogen mimic and an antiandrogen . Its toxicity profile includes neurotoxic effects on molluscs and adverse impacts on avian species when seeds treated with methiocarb are ingested .

Methiocarb is synthesized through a reaction between 4-methylthio-3,5-xylenol and methyl isocyanate. In this process, the xylenol acts as a nucleophile that attacks the electrophilic carbon in methyl isocyanate, leading to the formation of methiocarb . The synthesis pathway highlights the importance of both reactants in producing this effective pesticide.

Studies have shown that methiocarb interacts with various biological systems beyond its intended targets. Its role as an endocrine disruptor suggests potential implications for reproductive health in wildlife and possibly humans. Research indicates that exposure can lead to alterations in hormone levels and reproductive functions . Additionally, methiocarb's interaction with cholinergic systems underscores its potential impact on nervous system function across different species.

Methiocarb belongs to the carbamate family of pesticides, sharing similarities with other compounds such as:

Compound NameChemical FormulaMechanism of ActionUnique Features
CarbarylC₁₁H₁₄N₄O₂Acetylcholinesterase inhibitorBroad-spectrum insecticide
PropoxurC₁₁H₁₅N₃O₂Acetylcholinesterase inhibitorUsed primarily in household pest control
AldicarbC₇H₁₄N₂O₄SAcetylcholinesterase inhibitorHighly toxic; used for nematode control

Uniqueness of Methiocarb: While all these compounds inhibit acetylcholinesterase, methiocarb's specific structural features contribute to its distinct toxicity profile and its classification as an endocrine disruptor. Moreover, its withdrawal from the market due to environmental concerns differentiates it from some other carbamates that continue to be used.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998)
Colorless or white solid; [HSDB]
WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless crystals
White crystalline powde

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

225.08234989 g/mol

Monoisotopic Mass

225.08234989 g/mol

Boiling Point

Very high. (USCG, 1999)

Heavy Atom Count

15

Density

greater than 1 (USCG, 1999)

LogP

2.92 (LogP)
log Kow = 2.92
3.08

Odor

Phenol-like odor

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides & sulfur oxides/.
Hydrolysis DT50 (22 °C) >1 yr (pH 4), <35 day (pH 7), 6 hr (pH 9). Photodegradation contributes to the overall elimination of methiocarb from the environment; DT50 6-16 days.

Appearance

Solid powder

Melting Point

243 °F (EPA, 1998)
119 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JI9431OS31

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Molluscacides

Mechanism of Action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. /Carbamate insecticides/
The effects of methiocarb on the acetylcholinesterase activity of bovine erythrocytes & butyrylcholinesterase from equine plasma were examined in vitro. The enzyme soln was mixed with methiocarb & incubated at 2 °C & aliquots were withdrawn at precise intervals for the determination of inhibited reaction rate. Dissociation constants of enzyme-carbamate complexes (Kd) & the rate constants of enzyme carbamoylation (K2) were also determined. The Kd & K2 values for the inhibition of bovine erythrocyte AChE by methiocarb at concn of 2.5 x 10-5, 2.5 x 10-4, & 2.5 x 10-3 moles/l were 3.8 x 10-4, 4.4 x 10-4, & 5.0 x 10-4 moles/l, & 1.87, 1.18, & 1.06/min, respectively. The Kd & K2 values for the inhibition of equine plasma butyrylcholinesterase by methiocarb at concn of 2.5 x 10-4 & 2.5 x 10-3 moles/l were 1.0 x 10-3 & 8.2 x 10-4 moles/l & 1.21 & 1.13/min, respectively.
The anticholinesterase (antiCHE) insecticides... inhibit serine hydrolases by carbamylating or phosphorylating a serine residue at the catalytic site. These insecticides are viewed as potential inhibitors of serine hydrolase-dependent immune functions including interleukin 2 (IL2) signalling.

Vapor Pressure

0.0001 mmHg (EPA, 1998)
0.00000027 [mmHg]
2.7X10-7 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 0.000015

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2032-65-7

Absorption Distribution and Excretion

In dermal toxicity studies, methiocarb was not readily absorbed via the skin, even in solvents expected to enhance dermal absorption. In a cow given 5 daily doses of ring-labeled methiocarb, radioactivity in the milk (due to methiocarb sulfoxide) peaked at 0.062 ppm after the third dose. Tissue residues were highest in the kidney (0.108 ppm) & liver (0.073 ppm); levels in other tissues did not exceed 0.02 ppm. Following subchronic dietary exposure of beef & dairy cattle to methiocarb, residues exceeded 0.005 ppm only in the liver (at dosages of 30 ppm or higher) & the kidney (at a dosage of 100 ppm); residues were not detected in the brain, heart, muscle, or fat. Milk collected on exposure days 28 & 29 contained methiocarb residues ranging from 0.005 ppm (at a dosage of 10 ppm) to 0.033 ppm (at a dosage of 100 ppm).
Of a single dose of carbonyl-labeled methiocarb to rats, more than 60% was eliminated as expired 14 CO2. In another study, about 66% was eliminated as 14 CO2, about 22% in the urine, & 2.5% in the feces; elimination was about 91% complete. Ring-labeled methiocarb was excreted almost entirely in the urine within 48 hr. Of a ring-labeled dose of methiocarb to a dairy cow, 96% appeared in the urine, 1% in the feces, and 1% in the milk within 144 hr.
In dogs & mice, following oral admin, methiocarb is rapidly absorbed & excreted, principally in the urine, with only a small proportion in the feces.

Metabolism Metabolites

WHEN RAT & HUMAN LIVER WAS INCUBATED WITH MESUROL, ABOUT A DOZEN METABOLITES WERE OBSERVED ... MAJOR METABOLITE WAS MESUROL SULFOXIDE. SEVERAL METABOLIC PRODUCTS ... FROM HUMAN LIVER STUDIES, WERE NOT OBSERVED IN RAT STUDIES. HYDROLYSIS YIELDED THE PHENOLIC MOIETY OF MESUROL.
Methiocarb, an aromatic alkyl sulfide insecticide was enzymatically oxidized into sulfoxide by microsomes from soybean cotyledons. No further oxidation into sulfone was detected. Distribution of the sulfoxidase activity was studied in soybean seedlings & was maximal in cotyledons. Subcellular fractionation of cotyledon homogenates indicated that the activity was almost entirely associated with the microsomal fraction. Methiocarb did not require cofactors such as NAD(P)H. Nevertheless, the sulfoxidase did not act as a peroxidase.
The oxidation of sulfide-containing organophosphate & carbamate pesticides by the flavin-containing monooxygenase was measured in mammalian microsomes made devoid of cytochrome p450 dependent activity, primarily through the use of inhibitory antibodies against reduced nicotinamide adenine dinucleotide phosphate cytochrome p450 reductase. Rates of metab were determined for mouse, rabbit & rat liver, lung & kidney microsomes, & for pig liver microsomes. Substrate specificity of the enzyme in different species & tissues is similar. Lung & kidney microsomes have high flavin-containing monooxygenase levels, & this enzyme is important relative to cytochrome p450 in these tissues. Thioether-containing organophosphates are effective substrates for the flavin-containing monooxygenase in mouse liver microsomes, with Km values between 3.5 & 36 muM. Thioether-containing carbamates are less effective substrates having Km values near 280 muM. ... /Thioether-containing organophosphate & carbamate pesticides/
The ability of purified microsomal FAD-containing monooxygenase from mouse & pig liver to oxidize pesticides was investigated. The kinetic constants were determined for a number of pesticide substrates including thioether-containing organophosphorus cmpds, carbamates /thiofanox, methiocarb, aldicarb/ & (di)alkyldithiocarbamates. The thioether-containing organophosphorus cmpds were the best substances for both enzymes followed by the thioether-containing carbamates. The (di)alkyldithiocarbamates were relatively poor substrates for both pig & mouse liver microsomal FAD-containing monooxygenases.
For more Metabolism/Metabolites (Complete) data for METHIOCARB (8 total), please visit the HSDB record page.
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Methiocarb

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)
Molluscicides, Bird repellents, Insecticides
Pesticides -> Insecticides
INSECTICIDES

Methods of Manufacturing

Methiocarb may be made by the reaction of methyl isocyanate with 4-methylthio-3,5-xylenol.
BY CONDENSATION OF 4-METHYLTHIO-3,5-XYLENOL WITH ... PHOSGENE & METHYLAMINE.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Methiocarb (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
IT IS A NON-SYSTEMIC INSECTICIDE & ACARICIDE WITH A BROAD RANGE OF ACTION & GOOD RESIDUAL ACTIVITY, USED AT 50-100 G ACTIVE INGREDIENT/100 L. IT IS ... A POWERFUL MOLLUSCICIDE USED AS PELLETS AT 200 G ACTIVE INGREDIENT/HECTARE; AND BIRD REPELLENT WHEN USED AS SEED TREATMENT. ... IT WAS INTRODUCED IN 1962 BY BAYER AG UNDER THE CODE NUMBERS 'BAYER 37 344', 'H 321', THE TRADE MARKS 'MESUROL' & 'DRAZA' & PROTECTED BY FRENCH PATENT 1,275,658; DEP 1,162,352.
EXPERIMENTAL, IN CONTROL OF FACE FLIES ON CATTLE (1% SPRAY-6 HR PROTECTION), & AS TEMPORARY IMMOBILIZING AGENT FOR BIRDS (ORAL-LESS THAN 10 MG/KG).
A 0.5% methiocarb + 1% wattle tannin provided protection to sorghum, millet, and wheat from bird damage.

Analytic Laboratory Methods

ANALYSIS: MACRO: DETERMINED BY HYDROLYSIS IN ACID SOLN, NEUTRALIZING WITH BASE, DISTILLING THE AMINE FORMED INTO STANDARD ACID SOLN. IR ABSORPTION IN CARBON TETRACHLORIDE AT 5.72 U.
PRODUCT ANALYSIS IS BY ... UV SPECTROMETRY. RESIDUES MAY BE DETERMINED BY HPLC OR BY UV SPECTROMETRY AFTER HYDROLYSIS TO GIVE 4-METHYLTHIO-3,5-XYLENOL. RESIDUES OF THE PARENT CMPD & SOME OF ITS METABOLITES INCL THE CORRESPONDING SULFOXIDE & SULFONE, MAY BE DETERMINED BY GLC.
AN HPLC METHOD IS USED FOR DETERMINING METHIOCARB INSECTICIDE RESIDUE CARBAMATE METABOLITE (METHIOCARB SULFOXIDE) ON FRUITS, VEGETABLES & GRAINS.
A new method for the determination of mesurol, and its oxidation products in blueberries is presented. This technique involves blending the blueberries in acetone, partitioning with chloroform, derivatization with trifluoroacetic anhydride, and analysis using a gas chromatograph with flame photometer. Recoveries of mesurol & mesurol sulfoxide at the 1 ppm level, & mesurol sulfoxide at the 0.3 ppm level were obtained with a 25 g sample of field treated blueberries. The sensitivity of the method may be increased five times by inclusion of a clean-up step. Optimum conditions for detection of mesurol using a modified Bendix sulfur/phosphorus emission detector operating in the sulfur mode were an oxygen/hydrogen ratio of 0.38 & a column flow of 60 ml/min.
For more Analytic Laboratory Methods (Complete) data for METHIOCARB (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

A liquid chromatographic method using a 2-step purification technique for the simultaneous determination of 10 carbamates (including aldicarb, methomyl, methiocarb, and carbofuran) in bovine, swine, and duck livers was developed. Carbamates were extracted from liver samples with methylene chloride. After evaporation, the residues from the extract were dissolved in methylene chloride-cyclohexane (1 + 1) and cleaned up by gel permeation chromatography. The eluate containing carbamate residues was evaporated to dryness, reconstituted in methylene chloride, further purified by passing it through an aminopropyl Bond Elut extraction cartridge, and analyzed by liquid chromatography using post-column derivatization with o-phthalaldehyde and fluorescence detection. Excitation and emission were set at 340 and 418 nm, respectively. Liver samples for beef, pork, and duck were fortified with 5, 10, or 20 ppb of mixed carbamate standards. The avg of 10 recoveries of 10 carbamates at all 3 levels of fortification was greater than 80% with coefficients of variation less than 17%.

Interactions

... FEATURE OF INSECTICIDAL ACTION OF ... CARBAMATES /INCL MESUROL/ IS PRONOUNCED SYNERGISM SHOWN BY ADDITION OF METHYLENEDIOXY CMPD SUCH AS PIPERONYL BUTOXIDE, SESOXANE, & PROPYL ISOME ... THESE PREVENT IN VIVO DETOXICATION OF CARBAMATES BY INHIBITING "MIXED FUNCTION OXIDASE" DETOXIFICATION SYSTEM. /CARBAMATES/
... In an experiment using in vitro static diffusion cells mounted with human skin, ... the effect of nonylphenol-ethoxylate on dermal penetration of three extensively used pesticides--methiocarb, paclobutrazol, and pirimicarb... /was examined/ . There was a general tendency, though not statistically significant for all pesticides, for nonylphenolethoxylate to decrease the percutaneous penetration of the three pesticides.

Stability Shelf Life

UNSTABLE IN HIGHLY ALKALINE MEDIA

Dates

Modify: 2023-08-15
1: Tange S, Fujimoto N, Uramaru N, Wong FF, Sugihara K, Ohta S, Kitamura S. In vitro metabolism of methiocarb and carbaryl in rats, and its effect on their estrogenic and antiandrogenic activities. Environ Toxicol Pharmacol. 2016 Jan;41:289-97. doi: 10.1016/j.etap.2015.08.014. Epub 2015 Aug 14. PubMed PMID: 26774076.

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